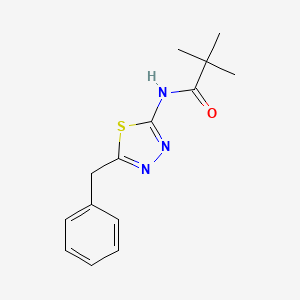![molecular formula C16H21F3N2O B5786619 2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one](/img/structure/B5786619.png)
2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with different pathways.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,2-Dimethyl-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:
1-(3-(trifluoromethyl)phenyl)piperazine: Lacks the 2,2-dimethylpropanoyl group, resulting in different reactivity and applications.
2,2-Dimethyl-1-{4-[3-(fluoromethyl)phenyl]piperazin-1-yl}propan-1-one: The fluoromethyl group provides different electronic properties compared to the trifluoromethyl group.
Propriétés
IUPAC Name |
2,2-dimethyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-15(2,3)14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIAGKXHQPTFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5786599.png)
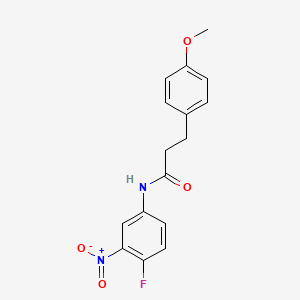
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)
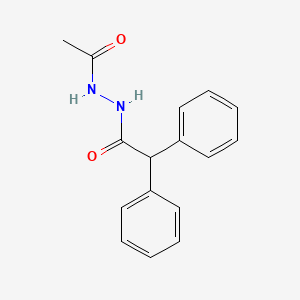
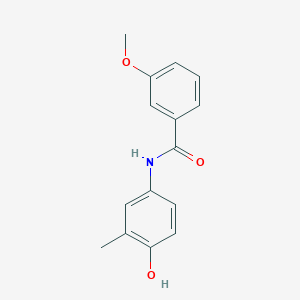
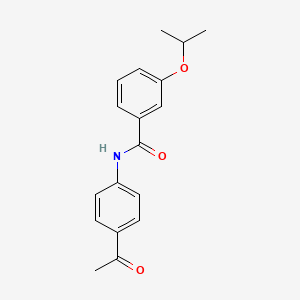
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
